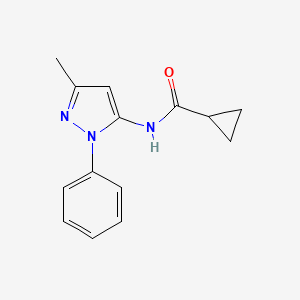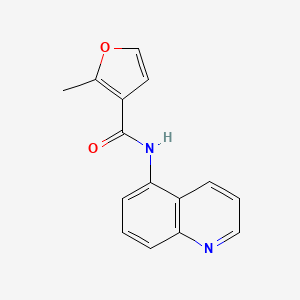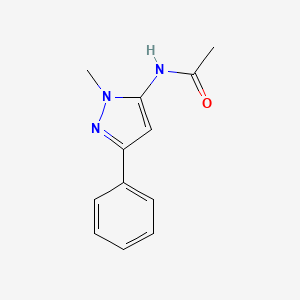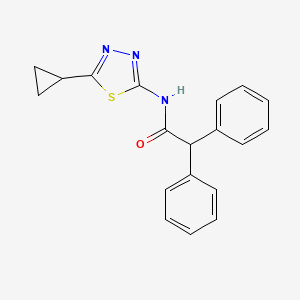
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine, also known as MPSP, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonylpiperazine derivative that has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is not fully understood. However, it has been suggested that 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to interact with voltage-gated ion channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been found to enhance the activity of GABA, a neurotransmitter that is involved in the regulation of anxiety and seizure activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in lab experiments is its ability to modulate the activity of various neurotransmitters, making it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine. One area of interest is the development of more potent and selective 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine analogs that can be used to further investigate its mechanism of action and potential therapeutic applications. Another area of interest is the investigation of the role of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurodegenerative disorders. Additionally, the potential use of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine as a diagnostic tool for the early detection of neurodegenerative disorders is an area of ongoing research.
Synthesis Methods
The synthesis of 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine involves the reaction of 2-methoxybenzaldehyde with 3-pyridinesulfonyl chloride in the presence of triethylamine to form 2-(pyridin-3-ylsulfonyl)benzaldehyde. This intermediate is then reacted with piperazine in the presence of potassium carbonate to yield 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16-7-3-2-6-15(16)18-9-11-19(12-10-18)23(20,21)14-5-4-8-17-13-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOMYKIKMYBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-pyridin-3-ylsulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)




![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)


![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)


![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)